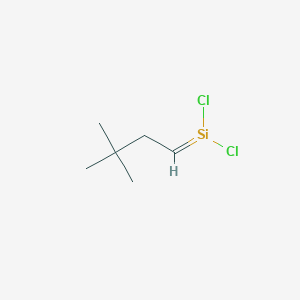
Dichloro(3,3-dimethylbutylidene)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichloro(3,3-dimethylbutylidene)silane is an organosilicon compound with the molecular formula C6H12Cl2Si It is a silane derivative where the silicon atom is bonded to two chlorine atoms and a 3,3-dimethylbutylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dichloro(3,3-dimethylbutylidene)silane can be synthesized through the reaction of 3,3-dimethylbutylidene chloride with silicon tetrachloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds. The reaction can be represented as follows:
3,3-dimethylbutylidene chloride+silicon tetrachloride→this compound+hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as distillation to separate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Dichloro(3,3-dimethylbutylidene)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other groups such as alkoxy or amino groups.
Hydrolysis: In the presence of water, the silicon-chlorine bonds can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alcohols or amines are used under anhydrous conditions to prevent hydrolysis.
Hydrolysis: Water or aqueous solutions are used, often with a catalyst to speed up the reaction.
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include alkoxysilanes or aminosilanes.
Hydrolysis: Products include silanols and hydrochloric acid.
Oxidation: Products include silanols or siloxanes.
Aplicaciones Científicas De Investigación
Dichloro(3,3-dimethylbutylidene)silane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: Used in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism of action of dichloro(3,3-dimethylbutylidene)silane involves the reactivity of the silicon-chlorine bonds. These bonds can undergo hydrolysis, substitution, or oxidation, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodimethylsilane: Similar structure but with two methyl groups instead of the 3,3-dimethylbutylidene group.
Dichlorodiethylsilane: Similar structure but with two ethyl groups instead of the 3,3-dimethylbutylidene group.
Uniqueness
Dichloro(3,3-dimethylbutylidene)silane is unique due to the presence of the 3,3-dimethylbutylidene group, which imparts different chemical properties and reactivity compared to other dichlorosilanes. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
118878-79-8 |
|---|---|
Fórmula molecular |
C6H12Cl2Si |
Peso molecular |
183.15 g/mol |
Nombre IUPAC |
dichloro(3,3-dimethylbutylidene)silane |
InChI |
InChI=1S/C6H12Cl2Si/c1-6(2,3)4-5-9(7)8/h5H,4H2,1-3H3 |
Clave InChI |
UOPSRIAAEYHOAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC=[Si](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
![1-[(Benzyloxy)methyl]-5-(phenylsulfanyl)pyrimidin-2(1H)-one](/img/structure/B14286404.png)
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
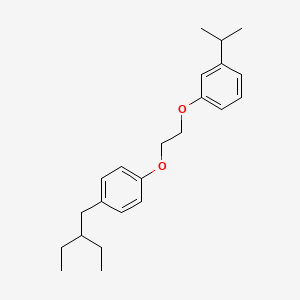
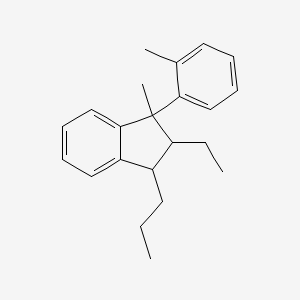
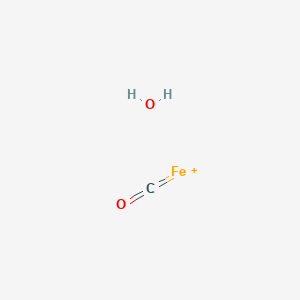

![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
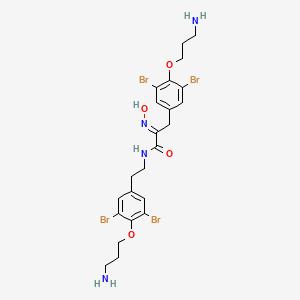
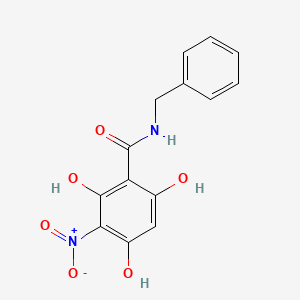
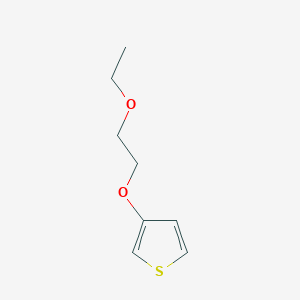
phenylsilane](/img/structure/B14286485.png)
